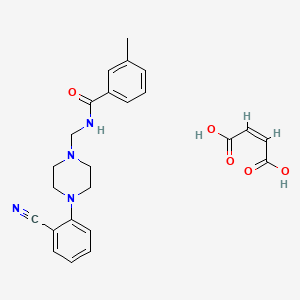
PD 168077 maleate
描述
PD-168077: 是一种高效且选择性的多巴胺 D4 受体激动剂。 它以对多巴胺受体 D4 亚型的高亲和力和选择性而闻名,对 D2 亚型的选择性超过 400 倍,对 D3 亚型的选择性超过 300 倍 。 该化合物广泛应用于神经科学研究中,用于研究 D4 受体在大脑中的作用,特别是与学习、记忆和某些行为反应相关的作用 .
作用机制
PD-168077 通过选择性结合和激活多巴胺 D4 受体来发挥其作用。 这种激活导致一系列细胞内信号事件,包括钙/钙调蛋白依赖性蛋白激酶 II 转移到突触后部位 。 D4 受体的激活调节神经递质释放和突触可塑性,这对学习和记忆过程至关重要 。 此外,PD-168077 已被证明通过其对 D4 受体的作用来影响某些行为反应,例如运动和梳理 .
生化分析
Biochemical Properties
PD 168077 maleate interacts with the dopamine D4 receptor, a type of G protein-coupled receptor (GPCR) found in the brain . It acts as an agonist, meaning it binds to this receptor and activates it . This interaction triggers a biochemical reaction that leads to increased activity of the enzyme calcium/calmodulin-dependent protein kinase II (CaMK II) at postsynaptic sites in cultured prefrontal cortical neurons .
Cellular Effects
The activation of the D4 receptor by this compound influences various cellular processes. It induces synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons . This translocation is a critical step in synaptic plasticity, a cellular mechanism for learning and memory .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the D4 dopamine receptor . This binding activates the receptor, leading to a series of intracellular events, including the activation of CaMK II . The activated CaMK II then translocates to postsynaptic sites, where it plays a crucial role in synaptic plasticity .
准备方法
合成路线和反应条件: PD-168077 通过多步化学过程合成。关键步骤包括哌嗪环的形成以及随后连接氰苯基和甲基苯甲酰胺基团。合成通常从 1-(2-氰苯基)哌嗪与 3-甲基苯甲酰氯在三乙胺等碱存在下的反应开始。 反应在二氯甲烷等有机溶剂中低温进行,以确保高产率和纯度 .
工业生产方法: 虽然 PD-168077 的具体工业生产方法没有广泛记载,但合成过程可以使用标准有机合成技术进行放大。 工业生产的关键考虑因素包括保持反应条件以确保高选择性和产率,以及实施重结晶或色谱等纯化步骤,以达到所需的纯度水平 .
化学反应分析
反应类型: PD-168077 主要由于存在哌嗪环和氰苯基等活性官能团而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .
常用试剂和条件:
取代反应: 常用试剂包括卤代烷和酰氯。反应通常在三乙胺或氢氧化钠等碱存在下进行。
氧化反应: 高锰酸钾或三氧化铬等氧化剂可用于将甲基氧化为羧酸。
还原反应: 氢化铝锂或硼氢化钠等还原剂可用于将氰苯基还原为胺
主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,与卤代烷的取代反应可以产生 N-烷基化衍生物,而氧化反应可以产生羧酸 .
科学研究应用
相似化合物的比较
PD-168077 在对多巴胺 D4 受体的高选择性和效力方面是独一无二的。 类似的化合物包括其他选择性 D4 受体激动剂,如 PIP3EA 和 A-412997 。 这些化合物也表现出对 D4 受体的高亲和力,但它们的 选择性特征和药代动力学性质可能有所不同 .
PIP3EA: 另一种选择性 D4 受体激动剂,在神经科学研究中具有类似的应用.
A-412997: 一种对 D4 受体具有高亲和力的化合物,用于与精神疾病相关的研究.
PD-168077 由于其在调节 D4 受体介导的反应方面的良好选择性和效力而脱颖而出,使其成为基础和应用研究中宝贵的工具 .
属性
IUPAC Name |
N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21/h2-8,13H,9-12,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNULYRGWTFLJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044007 | |
| Record name | N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190383-31-4 | |
| Record name | PD-168077 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190383314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-168077 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5XS99U8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















